molecular formula C11H11FN2OS B11773095 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine

Cat. No.: B11773095
M. Wt: 238.28 g/mol
InChI Key: YRTZOLLKCBOMCY-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11FN2OS It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-ethoxy-3-fluoroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazoline derivative.

Scientific Research Applications

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cancer cell receptors, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine

Uniqueness

4-(4-Ethoxy-3-fluorophenyl)thiazol-2-amine is unique due to the presence of both ethoxy and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

4-(4-ethoxy-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

YRTZOLLKCBOMCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)F

Origin of Product

United States

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